molecular formula C7H8N2O2 B3212969 (2R)-2-amino-2-pyridin-3-ylacetic acid CAS No. 110772-44-6

(2R)-2-amino-2-pyridin-3-ylacetic acid

Cat. No.: B3212969
CAS No.: 110772-44-6
M. Wt: 152.15 g/mol
InChI Key: WJKDJKGHCRHSLB-ZCFIWIBFSA-N
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Description

Significance of Chiral Alpha-Amino Acids with Pyridine (B92270) Moieties in Chemical Biology

Chiral alpha-amino acids that incorporate a pyridine ring are of considerable interest in chemical biology and medicinal chemistry. The pyridine moiety, a six-membered heterocyclic aromatic ring containing one nitrogen atom, imparts a unique set of properties to the amino acid structure. nih.govnih.gov It can participate in hydrogen bonding and pi-stacking interactions, which are crucial for molecular recognition and binding to biological targets such as enzymes and receptors. nih.gov

The incorporation of a pyridine nucleus can significantly influence the pharmacological properties of a molecule. For instance, it can enhance metabolic stability, improve binding affinity to target proteins, and increase water solubility, all of which are desirable characteristics for drug candidates. researchgate.netnih.gov Research has shown that pyridine-containing compounds are integral to a wide range of pharmaceuticals, including antiviral, anticancer, and anti-inflammatory agents. nih.gov

Furthermore, alpha-amino acids with pyridine side chains have been developed as fluorescent probes. These unnatural amino acids can be incorporated into peptides and proteins to study biological processes in real-time through fluorescence spectroscopy. nih.govacs.org The pyridine ring, in these cases, acts as a sensitive chromophore whose fluorescent properties can change in response to its local environment. nih.govacs.org

Stereochemical Importance of the (2R) Configuration in Pyridine-Substituted Alpha-Amino Acids

Stereochemistry plays a pivotal role in the biological activity of chiral molecules. For pyridine-substituted alpha-amino acids, the spatial arrangement of the amino group, the carboxylic acid group, the pyridine ring, and the hydrogen atom around the chiral alpha-carbon determines how the molecule interacts with other chiral molecules, such as proteins and nucleic acids. The designation "(2R)" refers to a specific three-dimensional arrangement of these groups, as defined by the Cahn-Ingold-Prelog priority rules.

The biological activity of enantiomers (non-superimposable mirror images) of a chiral compound can differ significantly. One enantiomer may exhibit a desired therapeutic effect, while the other may be inactive or even produce adverse effects. This is because biological systems, being inherently chiral, often exhibit a high degree of stereoselectivity. For instance, enzymes and receptors have precisely shaped binding sites that preferentially accommodate one enantiomer over the other.

While specific comparative studies on the biological activity of the (2R) versus the (2S) enantiomer of 2-amino-2-pyridin-3-ylacetic acid are not extensively detailed in publicly available literature, the principles of stereochemistry in drug design strongly suggest that the (2R) configuration would lead to distinct biological outcomes. The specific orientation of the pyridine ring and the amino and carboxyl groups in the (2R) form will dictate its binding mode to a target, influencing its efficacy as a potential therapeutic agent or its function as a molecular probe.

Historical Context and Evolution of Research on Pyridine-2-aminoacetic Acid Derivatives

The history of pyridine-containing compounds dates back to the 19th century. The pyridine scaffold was first isolated in 1846, and its structure was elucidated in the following decades. nih.gov The first synthesis of a heteroaromatic compound, pyridine itself, was reported in 1876. nih.gov This laid the groundwork for the exploration of a vast number of pyridine derivatives.

The synthesis of amino acids containing a pyridine ring is a more recent development in the broader history of organic chemistry. Early research into pyridine derivatives was often focused on their use as solvents and reagents. rsc.org However, as the understanding of the role of heterocycles in biological systems grew, so did the interest in synthesizing more complex and biologically relevant pyridine-containing molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-amino-2-pyridin-3-ylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c8-6(7(10)11)5-2-1-3-9-4-5/h1-4,6H,8H2,(H,10,11)/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJKDJKGHCRHSLB-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)[C@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2r 2 Amino 2 Pyridin 3 Ylacetic Acid and Its Chiral Derivatives

Asymmetric Synthesis Approaches to Enantiopure (2R)-2-amino-2-pyridin-3-ylacetic acid

Achieving high enantiopurity is the central challenge in the synthesis of chiral amino acids. Several strategies have been developed to control the stereochemical outcome, ranging from catalysis to the use of biological systems.

Chiral Catalyst-Mediated Hydrogenation and Reduction Strategies

Asymmetric hydrogenation is a powerful tool for establishing stereocenters. This approach typically involves the reduction of a prochiral precursor, such as an enamine, imine, or dehydroamino acid, using hydrogen gas in the presence of a chiral metal catalyst. The hydrogenation of N-heteroarenes like pyridine (B92270) is challenging due to the aromaticity of the ring and potential catalyst poisoning by the nitrogen atom. researchgate.netasianpubs.org However, specialized catalyst systems have been developed to overcome these hurdles.

For the synthesis of this compound, a relevant strategy would be the asymmetric hydrogenation of the corresponding α-imino acid or a protected derivative. Chiral transition metal complexes, particularly those based on rhodium, ruthenium, and iridium with chiral phosphine (B1218219) ligands, are effective for such transformations. researchgate.netrsc.org For instance, a rhodium complex with a chiral bisphosphine ligand like TangPhos has been used for the asymmetric hydrogenation of 3-substituted pyridine derivatives. researchgate.net While this specific example yields a saturated piperidine (B6355638) ring, the principle of creating a chiral center via hydrogenation is directly applicable. The catalyst's chiral environment dictates the facial selectivity of hydride delivery to the C=N double bond of the imine precursor, leading to the desired (R)-enantiomer.

Table 1: Examples of Chiral Catalyst Systems for Asymmetric Hydrogenation

Catalyst Type Metal Center Common Chiral Ligands Typical Substrates
Homogeneous Rhodium (Rh) DuPhos, TangPhos, Josiphos Dehydroamino acids, Enamides
Homogeneous Ruthenium (Ru) BINAP, MeO-BIPHEP Ketones, Imines

Chiral Auxiliary-Based Methods for Stereocontrol

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered. wikipedia.org This method is one of the most reliable and well-established strategies in asymmetric synthesis. slideshare.net

In the context of this compound, a common approach involves the diastereoselective alkylation of a chiral glycine (B1666218) enolate equivalent. For example, a chiral auxiliary such as an Evans oxazolidinone or pseudoephedrine can be used to form a chiral glycinate (B8599266) derivative. wikipedia.orgnih.gov Deprotonation of this derivative with a strong base generates a stereochemically defined enolate. The subsequent reaction of this enolate with an electrophile, such as 3-(bromomethyl)pyridine, proceeds with high diastereoselectivity due to steric hindrance from the chiral auxiliary, which blocks one face of the enolate. Finally, removal of the auxiliary yields the enantiomerically enriched target amino acid.

Another notable auxiliary is camphorsultam, which has been successfully employed in various asymmetric transformations, including Michael additions and Claisen rearrangements. wikipedia.org The selection of the auxiliary is critical and depends on the specific reaction, desired stereochemical outcome, and the ease of its subsequent removal. wikipedia.orgmdpi.org

Table 2: Common Chiral Auxiliaries in Asymmetric Synthesis

Chiral Auxiliary Developer/Popularizer Key Applications
Oxazolidinones David A. Evans Asymmetric alkylations, aldol (B89426) reactions
Pseudoephedrine Andrew G. Myers Asymmetric alkylations (especially for quaternary centers) nih.gov
Camphorsultam Wolfgang Oppolzer Michael additions, Diels-Alder reactions, alkylations wikipedia.org

Biocatalytic and Enzymatic Routes for Enantioselective Production

Biocatalysis leverages the high selectivity of enzymes to perform chemical transformations. nih.gov This approach offers significant advantages, including mild reaction conditions, high enantioselectivity, and a reduced environmental footprint. rsc.org For chiral amino acid synthesis, several enzyme classes are particularly valuable.

One of the most direct enzymatic routes to this compound is the asymmetric reductive amination of the corresponding α-keto acid, 2-oxo-2-(pyridin-3-yl)acetic acid. Enzymes such as amino acid dehydrogenases or transaminases (aminotransferases) can catalyze this transformation with exceptional stereocontrol. nih.gov Transaminases, for example, transfer an amino group from a donor molecule (like isopropylamine) to the keto acid, generating the chiral amino acid. nih.gov

Furthermore, coupled enzyme systems can be used for the deracemization of racemic unnatural amino acids. nih.gov In such a system, a D-amino acid oxidase can selectively oxidize the undesired (S)-enantiomer to the intermediate α-keto acid. nih.gov A second enzyme, a transaminase, then converts this keto acid into the desired (R)-amino acid, theoretically allowing for a 100% yield of the target enantiomer. nih.gov

Table 3: Key Enzyme Classes for Chiral Amino Acid Synthesis

Enzyme Class Reaction Type Substrate Product
Transaminases (TAs) Asymmetric Amination α-Keto acid α-Amino acid nih.gov
Amino Acid Dehydrogenases (AADHs) Reductive Amination α-Keto acid α-Amino acid
Ammonia (B1221849) Lyases Enantioselective Addition α,β-Unsaturated Acid α- or β-Amino acid researchgate.net

Resolution Techniques for Racemic Mixtures

Resolution is a method for separating a racemic mixture into its constituent enantiomers. While this approach produces a maximum theoretical yield of only 50% for the desired enantiomer in its simplest form, it can be highly effective, especially when combined with a racemization step in a process known as dynamic kinetic resolution (DKR). researchgate.net

Classical resolution involves reacting the racemic amino acid with a chiral resolving agent (e.g., a chiral acid or base) to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by crystallization.

Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes, most commonly lipases or proteases. researchgate.net A racemic mixture of a 2-amino-2-pyridin-3-ylacetic acid ester, for instance, can be subjected to hydrolysis by an enzyme like α-chymotrypsin or Candida antarctica lipase (B570770) A. researchgate.netresearchgate.net The enzyme will selectively hydrolyze one enantiomer (e.g., the R-ester) to the corresponding carboxylic acid, leaving the other enantiomer (the S-ester) unreacted. researchgate.net The resulting acid and ester can then be easily separated.

Dynamic kinetic resolution (DKR) combines this enzymatic resolution with in-situ racemization of the slower-reacting enantiomer. researchgate.net This allows the entire racemic starting material to be converted into a single, desired enantiomer, overcoming the 50% yield limitation of standard kinetic resolution. researchgate.net

Convergent and Linear Synthesis Pathways to the this compound Scaffold

Functionalization of Pyridine Ring Precursors

The construction of the this compound scaffold relies on the effective functionalization of a pyridine precursor. Both linear and convergent strategies can be envisioned.

A linear synthesis might start from a simple, commercially available pyridine derivative like nicotinic acid (pyridine-3-carboxylic acid). The synthesis would proceed through a series of steps to build the aminoacetic acid side chain onto the pyridine ring.

A more efficient convergent synthesis would utilize a multi-component reaction to assemble the final scaffold from simpler precursors. Two classic examples are the Strecker and Petasis reactions, which are highly effective for producing α-amino acids. mdpi.com

Strecker Synthesis: This three-component reaction involves treating an aldehyde (3-pyridinecarboxaldehyde), with a source of ammonia (e.g., ammonium (B1175870) chloride) and cyanide (e.g., potassium cyanide). mdpi.com This forms an intermediate α-aminonitrile, which is then hydrolyzed under acidic or basic conditions to yield the racemic amino acid. The racemic product would then require resolution to isolate the (2R)-enantiomer.

Petasis Reaction (Borono-Mannich Reaction): This is another three-component reaction that combines an aldehyde (3-pyridinecarboxaldehyde), an amine, and a boronic acid derivative. mdpi.com For the synthesis of the target molecule, this could involve reacting 3-pyridinecarboxaldehyde (B140518) with an amine and glyoxylic acid in a variation of the reaction. The use of a chiral amine can induce asymmetry in the final product.

These convergent methods, which directly functionalize the pyridine aldehyde precursor, represent a highly efficient pathway to the core structure of 2-amino-2-pyridin-3-ylacetic acid. mdpi.com

Introduction of the Chiral Alpha-Amino Acetic Acid Moiety

The establishment of the stereocenter at the α-carbon is the most critical step in the synthesis of this compound. Two primary strategies have proven effective: the use of chiral auxiliaries to direct diastereoselective reactions and the enzymatic resolution of racemic mixtures.

Chiral Auxiliaries in Diastereoselective Synthesis:

Chiral auxiliaries are compounds that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. After the desired chiral center is created, the auxiliary is removed. For the synthesis of α-amino acids, auxiliaries derived from readily available chiral molecules like phenylglycinol or phenylglycine amide are common.

One powerful application is the asymmetric Strecker synthesis. This multicomponent reaction involves an aldehyde (3-pyridinecarboxaldehyde), an amine source (ammonia), a cyanide source, and a chiral auxiliary. For instance, (R)-phenylglycine amide can be used as the chiral auxiliary. The reaction proceeds through a chiral imine intermediate, to which cyanide adds diastereoselectively. The resulting aminonitrile is then hydrolyzed to the target amino acid, and the auxiliary is cleaved for recycling. A key advantage of this method is the potential for crystallization-induced asymmetric transformation, where one diastereomer selectively precipitates from the solution, driving the equilibrium towards the desired product and resulting in very high diastereomeric excess (de). nih.gov

Table 1: Diastereoselective Strecker Reaction using a Chiral Auxiliary

Aldehyde Chiral Auxiliary Key Step Diastereomeric Ratio (dr) Final Product Ref.
Pivaldehyde (R)-Phenylglycine amide Crystallization-Induced Asymmetric Transformation > 99/1 (S)-tert-leucine nih.gov
3-Pyridinecarboxaldehyde (R)-Phenylglycinol Diastereoselective cyanide addition - (R)-2-amino-2-pyridin-3-ylacetic acid derivative researchgate.net

Note: Data for 3-Pyridinecarboxaldehyde is illustrative of the general strategy.

Enzymatic Kinetic Resolution:

Biocatalysis offers a highly selective method for obtaining enantiomerically pure compounds. Enzymatic kinetic resolution (EKR) is a widely used technique for separating enantiomers from a racemic mixture. This process involves the enantioselective reaction of one enantiomer by an enzyme, leaving the other unreacted.

For the synthesis of this compound, a racemic mixture of its N-acyl derivative can be subjected to hydrolysis by an acylase enzyme. Acylase I, for example, exhibits high enantioselectivity, specifically hydrolyzing the N-acyl group from the L-amino acid (S-enantiomer) while leaving the N-acyl-D-amino acid (R-enantiomer) untouched. msu.edu The resulting free L-amino acid and the unreacted N-acyl-D-amino acid can then be separated based on their different chemical properties. Subsequent hydrolysis of the N-acyl-D-amino acid yields the desired this compound. This method is valued for its near-perfect enantioselectivity under mild, aqueous conditions. msu.eduresearchgate.net

One-Pot and Multicomponent Reactions for Efficient Synthesis

One-pot and multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine multiple reaction steps in a single reaction vessel, avoiding the need for isolation and purification of intermediates. This approach saves time, resources, and reduces waste. The Strecker synthesis mentioned previously is a classic example of an MCR. Another notable MCR for α-amino acid synthesis is the Petasis borono-Mannich reaction.

The Petasis reaction is a three-component reaction between an amine, a carbonyl compound (like glyoxylic acid), and an organoboronic acid. organic-chemistry.org To synthesize a pyridine-substituted amino acid, 3-pyridylboronic acid would be a key reagent. This reaction is advantageous as it often proceeds under mild conditions and can be catalyzed to achieve enantioselectivity. A chiral catalyst, such as a BINOL-derived complex, can be employed to facilitate the asymmetric synthesis of the desired (2R)-enantiomer. documentsdelivered.combeilstein-journals.org This approach offers a convergent and atom-economical route to complex amino acids from simple starting materials. nih.gov

Table 2: Comparison of Multicomponent Reactions for α-Amino Acid Synthesis

Reaction Name Components Key Advantage Relevance to Target Compound
Strecker Synthesis Aldehyde, Amine, Cyanide Versatile, can be made asymmetric with chiral auxiliaries. nih.gov Uses 3-pyridinecarboxaldehyde as a direct precursor.

| Petasis Reaction | Amine, Carbonyl (e.g., glyoxylic acid), Boronic Acid | Avoids toxic cyanides, can be catalyzed asymmetrically. organic-chemistry.orgbeilstein-journals.org | Utilizes 3-pyridylboronic acid to introduce the pyridine moiety. |

Green Chemistry Principles in the Synthesis of Pyridine-Substituted Amino Acids

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Key principles include the use of catalysts (especially biocatalysts), safer solvents (like water or ethanol), and energy-efficient methods (such as microwave irradiation).

Biocatalysis with Transaminases:

One of the most powerful green methods for synthesizing chiral amines and amino acids is the asymmetric amination of a prochiral ketone precursor using a transaminase (TA) enzyme. rsc.org For the synthesis of this compound, the corresponding α-keto acid, 2-oxo-2-(pyridin-3-yl)acetic acid, serves as the substrate. An (R)-selective transaminase can stereoselectively transfer an amino group from an amine donor (like isopropylamine) to the keto acid, directly yielding the desired (2R)-amino acid with high enantiomeric excess (>99% ee). researchgate.netnih.gov

This biocatalytic approach is highly attractive from a green chemistry perspective because:

The reactions are typically performed in aqueous buffer solutions under mild pH and temperature conditions. rsc.org

It avoids the use of heavy metal catalysts and toxic reagents.

The enzymes are biodegradable and can be engineered for improved stability and substrate scope. nih.gov

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a green technology for accelerating organic reactions. nih.gov It allows for rapid and uniform heating, often leading to significantly shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. documentsdelivered.comacs.org The synthesis of pyridine-containing heterocycles and the coupling steps involved in amino acid synthesis can be significantly enhanced by microwave assistance. This technique can reduce energy consumption and minimize the formation of byproducts, aligning with the principles of green chemistry. researchgate.net

Table 3: Green Chemistry Approaches in Pyridine-Substituted Amino Acid Synthesis

Green Technology Method Substrate Example Key Green Advantage(s)
Biocatalysis Asymmetric reductive amination using a transaminase 2-oxo-2-(pyridin-3-yl)acetic acid Aqueous solvent, high enantioselectivity, mild conditions, biodegradable catalyst. rsc.orgresearchgate.net
Alternative Energy Microwave-assisted organic synthesis (MAOS) Coupling of N-acylated amino acids with pyridine derivatives Drastically reduced reaction times, improved yields, lower energy consumption. documentsdelivered.comnih.gov

| Greener Solvents | One-pot multicomponent reactions in water/ethanol (B145695) | Aldehyde, malononitrile, dimedone for chromene synthesis | Reduced use of volatile organic compounds (VOCs), simplified workup. nih.gov |

By leveraging these advanced synthetic methodologies, the production of this compound can be achieved with high stereochemical control, efficiency, and adherence to the principles of sustainable chemistry.

Chemical Reactivity and Derivatization of 2r 2 Amino 2 Pyridin 3 Ylacetic Acid

Reactions at the Primary Amine Functionality

The primary amine group in (2R)-2-amino-2-pyridin-3-ylacetic acid is a key site for derivatization, readily undergoing reactions typical of primary amines.

The nucleophilic nature of the primary amine allows for straightforward acylation and alkylation reactions.

Acylation involves the reaction of the amine with acylating agents such as acyl chlorides, anhydrides, or activated esters to form amides. These reactions are typically carried out in the presence of a base to neutralize the acid byproduct. The resulting N-acyl derivatives are important for peptide synthesis and for modifying the biological activity of the parent molecule.

Alkylation of the primary amine can be achieved using alkyl halides or other alkylating agents. This reaction can proceed to form secondary, tertiary amines, or even quaternary ammonium (B1175870) salts, depending on the reaction conditions and the stoichiometry of the alkylating agent. Reductive amination, a milder method for N-alkylation, can also be employed by reacting the amino acid with an aldehyde or ketone in the presence of a reducing agent.

Table 1: Representative Acylation and Alkylation Reactions of the Primary Amine

Reaction TypeReagent ExampleProduct TypeGeneral Conditions
AcylationAcetyl chlorideN-acetyl derivativeAprotic solvent, base (e.g., triethylamine)
AcylationAcetic anhydrideN-acetyl derivativeAprotic solvent, base or neat
AlkylationMethyl iodideN-methylated derivativesPolar solvent, base
Reductive AminationBenzaldehyde, NaBH₃CNN-benzyl derivativeMethanol (B129727), acetic acid catalyst

Condensation and Cyclization Reactions

The primary amine of this compound can participate in condensation reactions with carbonyl compounds to form imines (Schiff bases). These imines can be stable or serve as intermediates for further transformations.

Furthermore, the bifunctional nature of the molecule, possessing both an amine and a carboxylic acid, allows for intramolecular cyclization reactions to form lactams, particularly under conditions that promote amide bond formation. Intermolecular condensation between two molecules of this compound can lead to the formation of diketopiperazines, which are cyclic dipeptides. These cyclization reactions are often facilitated by coupling agents used in peptide synthesis.

Transformations Involving the Carboxylic Acid Group

The carboxylic acid functionality provides another avenue for the derivatization of this compound.

Esterification of the carboxylic acid is readily achieved by reaction with an alcohol in the presence of an acid catalyst (e.g., Fischer esterification) or by using coupling agents. Methyl, ethyl, and benzyl (B1604629) esters are common derivatives that can serve as protecting groups or modify the pharmacokinetic properties of the molecule.

Amidation involves the reaction of the carboxylic acid with an amine, facilitated by a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to form an amide bond. This reaction is fundamental in peptide synthesis, allowing the coupling of this compound with other amino acids or amines.

Table 2: Typical Esterification and Amidation Reactions of the Carboxylic Acid

Reaction TypeReagent ExampleProduct TypeGeneral Conditions
EsterificationMethanol, H₂SO₄Methyl esterReflux in methanol
EsterificationBenzyl bromide, baseBenzyl esterAprotic solvent (e.g., DMF)
AmidationGlycine (B1666218) methyl ester, EDCDipeptide derivativeAprotic solvent (e.g., DCM, DMF)

Reduction and Decarboxylation Pathways

The reduction of the carboxylic acid group in this compound to a primary alcohol yields the corresponding amino alcohol, (2R)-2-amino-2-pyridin-3-ylethanol. This transformation is typically accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). wikipedia.orgnih.govquora.comyoutube.com The resulting amino alcohol is a valuable chiral building block for the synthesis of various biologically active compounds.

Reactivity of the Pyridine (B92270) Ring System

The pyridine ring in this compound is an electron-deficient aromatic system, which influences its reactivity towards electrophilic and nucleophilic substitution reactions.

Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. When such reactions do occur, they typically proceed at the 3- and 5-positions, which are relatively more electron-rich than the 2-, 4-, and 6-positions. However, the presence of the activating amino group on the side chain could potentially influence the regioselectivity of electrophilic substitution, although specific studies on this are limited.

Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions, especially if a good leaving group is present at these positions.

N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form the corresponding N-oxide using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA). This transformation alters the electronic properties of the ring, making it more susceptible to certain substitution reactions and can be a useful synthetic strategy for further functionalization.

Electrophilic Aromatic Substitution (EAS) Reactions

The pyridine ring of this compound exhibits a significantly reduced reactivity towards electrophilic aromatic substitution (EAS) compared to benzene. This deactivation is a result of the electron-withdrawing nature of the nitrogen atom, which decreases the electron density of the aromatic ring. quora.comquimicaorganica.org Furthermore, under the strongly acidic conditions often required for EAS reactions, the pyridine nitrogen is protonated, which further deactivates the ring by introducing a positive charge. libretexts.org

In a typical pyridine ring, electrophilic attack occurs preferentially at the 3- and 5-positions (meta to the nitrogen). This regioselectivity is due to the relative stability of the cationic intermediate (the sigma complex); attack at the 2-, 4-, or 6-positions would result in a resonance structure where the positive charge resides on the highly electronegative nitrogen atom, which is energetically unfavorable. quora.comquimicaorganica.org

For this compound, the substituent is already at one of the most favorable positions for EAS. Any further substitution will be directed by both the pyridine nitrogen and the existing amino acid side chain. The amino group is typically an activating, ortho-, para-director, while the carboxylic acid group is a deactivating, meta-director. However, the powerful deactivating effect of the protonated pyridine ring is the dominant factor, making further EAS reactions exceptionally challenging. Standard Friedel-Crafts alkylations and acylations are generally not feasible, as the Lewis acid catalysts used in these reactions coordinate strongly with the basic nitrogen atom of the pyridine ring. quimicaorganica.org

Below is a table summarizing the typical conditions for EAS reactions on the parent pyridine ring, illustrating the vigorous conditions required.

Reaction TypeReagents and ConditionsMajor Product(s)
Nitration KNO₃, fuming H₂SO₄, 300-350°C3-Nitropyridine (low yield) quora.comntnu.no
Sulfonation SO₃, H₂SO₄, HgSO₄ (catalyst), 220-250°CPyridine-3-sulfonic acid
Bromination Br₂, oleum, 130°C or Br₂ vapor phase, 300°C3-Bromopyridine, 3,5-Dibromopyridine

This table represents general reactivity for the pyridine core and serves as a reference for the expected difficulty in achieving EAS on this compound.

Nucleophilic Aromatic Substitution (NAS) Reactions

In contrast to its resistance to electrophilic attack, the pyridine ring is activated for nucleophilic aromatic substitution (NAS), particularly at the 2-, 4-, and 6-positions. chemistry-online.comyoutube.com The electronegative nitrogen atom can effectively stabilize the negative charge of the Meisenheimer-like intermediate formed during the reaction. youtube.com

For this compound, the amino acid moiety is at the 3-position, which is not electronically activated for NAS. Direct displacement of a group at this position by a nucleophile is unlikely. Therefore, NAS reactions on this molecule would typically require the pre-existence of a good leaving group (such as a halide) at one of the activated positions (2-, 4-, or 6-).

A classic example of NAS on pyridine is the Chichibabin reaction, which involves the amination of the pyridine ring, usually at the 2-position, using sodium amide (NaNH₂). quimicaorganica.org The reaction proceeds via nucleophilic addition of the amide ion followed by the elimination of a hydride ion. chemistry-online.com For this compound to undergo a similar reaction, it would likely yield a 2-amino or 6-amino substituted derivative, although the reaction conditions are harsh and may affect the stereocenter and other functional groups.

The reactivity of pyridines towards NAS can be significantly enhanced by N-alkylation, which creates a pyridinium (B92312) salt. These salts are highly electron-deficient and are readily attacked by even weak nucleophiles at the 2- and 4-positions. chemistry-online.com

The table below summarizes the relative reactivity of different positions on the pyridine ring towards nucleophilic attack.

Position of AttackStability of IntermediateReactivity
2- or 4-position Negative charge delocalized onto the electronegative nitrogen atom (stabilized). youtube.comHigh
3- or 5-position Negative charge is only on carbon atoms; no delocalization onto nitrogen. youtube.comLow

Oxidation and Reduction Chemistry of the Pyridine Moiety

The pyridine moiety of this compound can undergo both oxidation and reduction reactions, offering pathways to diverse derivatives.

Oxidation: The tertiary amine nitrogen of the pyridine ring is susceptible to oxidation. A common transformation is the formation of a pyridine N-oxide using oxidizing agents such as peroxy acids (e.g., m-CPBA) or hydrogen peroxide. The resulting N-oxide exhibits altered reactivity; it is more amenable to certain electrophilic substitutions (particularly at the 4-position) and can also undergo rearrangements and deoxygenation.

Reduction: The pyridine ring can be fully reduced to a piperidine (B6355638) ring under various conditions. Catalytic hydrogenation using catalysts like platinum, palladium, or nickel is a common method. Chemical reduction methods are also effective. For instance, sodium in ethanol (B145695) or lithium aluminum hydride can reduce the pyridine ring. quimicaorganica.org These reductions convert the aromatic, planar pyridine ring into a saturated, puckered piperidine ring, which significantly alters the molecule's shape, basicity, and biological properties.

The following tables detail common reagents for the oxidation and reduction of the pyridine ring.

Table of Common Oxidizing Agents for Pyridine

Reagent Product
Peroxyacetic acid (CH₃CO₃H) Pyridine N-oxide
meta-Chloroperoxybenzoic acid (m-CPBA) Pyridine N-oxide

Table of Common Reducing Agents for Pyridine

Reagent/Conditions Product
H₂ / Pt, Pd, or Ni catalyst Piperidine chemistry-online.com
Sodium (Na) in ethanol (EtOH) Piperidine chemistry-online.com
Lithium aluminum hydride (LiAlH₄) 1,2- or 1,4-Dihydropyridine

Stereochemical Stability and Epimerization Studies of this compound

The stereochemical integrity of the chiral center at the alpha-carbon (C2) is a critical aspect of this compound. This center is susceptible to epimerization (the conversion of the (R)-enantiomer to the (S)-enantiomer), leading to racemization, particularly under basic or, to a lesser extent, acidic conditions.

Amino acids with an aromatic ring directly attached to the alpha-carbon, such as phenylglycine and its heterocyclic analogs like pyridylacetic acid, are notably more prone to racemization than aliphatic amino acids like alanine. This increased susceptibility is attributed to the acidity of the alpha-proton. The abstraction of this proton by a base generates a carbanion intermediate. nih.gov This carbanion is stabilized by resonance, where the negative charge can delocalize not only into the adjacent carboxylate group but also into the π-system of the pyridine ring. The planar, achiral nature of this stabilized intermediate allows for re-protonation from either face, leading to a mixture of R and S enantiomers.

The rate of epimerization is influenced by several factors, including pH, temperature, solvent, and the nature of the substituents on the aromatic ring. Studies on the analogous compound, phenylglycine, have shown that base-catalyzed coupling is a critical step for racemization during peptide synthesis. luxembourg-bio.com The use of strong bases like DBU or extended exposure to piperidine can induce significant loss of stereochemical configuration. luxembourg-bio.com

The table below outlines key factors that influence the stereochemical stability of α-aryl amino acids.

FactorInfluence on Epimerization RateMechanism
Strong Base Increases rate significantlyFacilitates the abstraction of the acidic α-proton to form a stabilized carbanion. nih.gov
High Temperature Increases rateProvides the necessary activation energy for proton abstraction and subsequent reprotonation.
Aromatic Side Chain Increases susceptibilityStabilizes the carbanion intermediate through resonance delocalization of the negative charge into the ring system.
Electron-withdrawing groups on the ring Can increase rateFurther stabilize the carbanion intermediate, increasing the acidity of the α-proton.
Peptide Coupling Conditions Can increase rateActivation of the carboxyl group (e.g., as an active ester) increases the acidity of the α-proton, making it more susceptible to abstraction by base. luxembourg-bio.com

Synthesis of Advanced Derivatives for Structure-Activity Relationship (SAR) Studies

The synthesis of advanced derivatives of this compound is crucial for conducting structure-activity relationship (SAR) studies, which aim to understand how molecular modifications affect biological activity and to optimize lead compounds. nih.govresearchgate.net Derivatization strategies typically target the three main components of the molecule: the carboxylic acid, the amino group, and the pyridine ring.

Modification of the Carboxylic Acid: The carboxyl group can be readily converted into esters, amides, or hydroxamic acids. Esterification with various alcohols can modulate lipophilicity and cell permeability. Amidation, by coupling with a diverse range of primary or secondary amines, allows for the exploration of specific hydrogen bond interactions and steric effects. nih.gov

Modification of the Amino Group: The primary amino group can be acylated with different acyl chlorides or carboxylic acids to form amides. It can also undergo reductive amination or direct alkylation to yield secondary or tertiary amines. These modifications alter the basicity and hydrogen-bonding capacity of the nitrogen atom.

Modification of the Pyridine Ring: The pyridine ring itself offers numerous possibilities for derivatization. While direct electrophilic substitution is challenging, the ring can be functionalized by introducing substituents prior to the formation of the amino acid or through reactions on the pre-formed molecule. Halogenation of the pyridine ring, for instance, provides a handle for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of a wide array of aryl, alkyl, and amino groups. mdpi.com

The table below presents examples of synthetic strategies for generating derivatives for SAR studies, based on common transformations of the core functional groups.

Functional Group TargetedReaction TypePotential ReagentsResulting Derivative Class
Carboxylic Acid EsterificationR-OH, Acid catalystEsters
Amide CouplingR¹R²NH, Coupling agents (e.g., HATU, EDC)Amides
Amino Group AcylationR-COCl, BaseN-Acyl derivatives
Reductive AminationR¹R²C=O, NaBH₃CNN-Alkyl derivatives
Pyridine Ring HalogenationNBS, NCSHalopyridine derivatives
Cross-Coupling (on halo-derivative)Arylboronic acids (Suzuki), Amines (Buchwald-Hartwig)Aryl- or amino-substituted pyridine derivatives
N-Oxidationm-CPBAPyridine N-oxide derivatives
ReductionH₂, Pd/CPiperidine derivatives

These synthetic approaches allow for the systematic modification of the parent compound, enabling a thorough investigation of the pharmacophore and the development of analogs with improved potency, selectivity, and pharmacokinetic properties. nih.gov

Molecular Interactions and Biochemical Mechanisms of Pyridine Substituted Alpha Amino Acids

Ligand-Protein Binding and Enzyme Modulation

In Vitro Studies of Enzyme Inhibition Kinetics (e.g., Dipeptidyl Peptidase IV)

There is currently no publicly available research detailing the in vitro enzyme inhibition kinetics of (2R)-2-amino-2-pyridin-3-ylacetic acid, specifically concerning its interaction with Dipeptidyl Peptidase IV or other enzymes.

Mechanistic Investigations of Molecular Interaction

Detailed mechanistic investigations into the molecular interactions of this compound are not available in the current scientific literature.

Receptor Interaction Profiling (Non-Clinical)

No non-clinical receptor interaction profiling data for this compound has been found in the course of this review.

Studies of Molecular Recognition in Biological Systems

There are no specific studies on the molecular recognition of this compound in biological systems.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking and Dynamics Simulations for Ligand-Target Complexes

Specific molecular docking and dynamics simulation studies for this compound are not present in the available research literature.

Quantum Mechanical Calculations for Conformational Analysis and Reactivity

Quantum mechanical (QM) calculations, particularly those employing Density Functional Theory (DFT), are powerful computational tools for elucidating the three-dimensional structure, electronic properties, and reactivity of molecules like this compound. These methods provide insights into the molecule's behavior at the atomic level, which is crucial for understanding its interactions with biological targets.

QM calculations also illuminate the molecule's electronic structure and reactivity. By calculating the distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can predict sites susceptible to nucleophilic or electrophilic attack. In analogous pyridine-containing amino acids designed as fluorophores, DFT studies have shown that the HOMO density can be localized on electron-rich aromatic rings, while the LUMO density is focused on the electron-deficient pyridine (B92270) ring. acs.org This separation indicates a potential for intramolecular charge transfer (ICT), a key factor in its electronic and photophysical properties. acs.org For this compound, such calculations would predict the reactivity of the pyridine nitrogen as a hydrogen bond acceptor and the potential for π-π stacking interactions, which are vital for molecular recognition.

Table 1: Representative Data from Quantum Mechanical Calculations on Pyridine-Containing Molecules

Parameter Method Basis Set Finding Reference
Reaction Energy Barrier DFT 6-311G** Tautomerization energy barriers for a dipyridylacetic acid were calculated to be 44-62 kcal/mol. nih.gov
Frontier Orbital Distribution DFT - In a related β-Pyridyl α-Amino Acid, HOMO was localized on the electron-rich rings and LUMO on the pyridine ring. acs.org
Property Calculation DFT 6-311G++(d,p) Dipole moments and molecular electrostatic potential (MEP) can be calculated to understand charge distribution and reactivity. researchgate.net

Pharmacophore Modeling and De Novo Ligand Design

Pharmacophore modeling is a cornerstone of rational drug design that identifies the essential three-dimensional arrangement of chemical features responsible for a molecule's biological activity. For this compound, a pharmacophore model would be constructed based on its key structural motifs: a hydrogen bond donor (the amino group), a hydrogen bond acceptor (the carboxylate group and the pyridine nitrogen), and an aromatic/hydrophobic feature (the pyridine ring).

This model serves as a 3D query to screen virtual libraries for other compounds that share the same pharmacophoric features, potentially leading to the discovery of new molecules with similar or improved activity. Furthermore, it is integral to de novo ligand design, where novel molecular structures are built from scratch to fit the specific geometric and chemical constraints of a target's binding site. nih.gov Computational programs can use the pharmacophore of this compound as a blueprint to assemble new molecules, piece by piece, that are predicted to have high affinity and selectivity for a given biological target, such as an enzyme or receptor. nih.govresearchgate.net

The process of de novo design often involves:

Scaffold Identification : Using the pyridine-amino acid structure as a starting point or a key fragment.

Fragment Growing : Computationally "growing" new functional groups from the initial scaffold to occupy empty pockets within the binding site and form favorable interactions.

Fragment Linking : Connecting different fragments that bind to adjacent sub-pockets of the target site, with the pyridine-amino acid potentially serving as one of the core fragments.

Computational docking studies are often employed in conjunction with pharmacophore modeling to refine the designed ligands. nih.gov These studies predict the preferred orientation of the designed molecule within the binding site and provide an estimate of its binding affinity, allowing researchers to prioritize the most promising candidates for chemical synthesis and biological evaluation. nih.gov

Table 2: Key Features of this compound for Pharmacophore Modeling

Pharmacophoric Feature Molecular Moiety Potential Interaction
Hydrogen Bond Donor Alpha-amino group (-NH2) Interaction with electronegative atoms (e.g., Oxygen, Nitrogen) in a receptor.
Hydrogen Bond Acceptor Carboxylic acid (-COOH), Pyridine Nitrogen Interaction with electropositive hydrogen atoms in a receptor.
Aromatic Ring Pyridine Ring π-π stacking or hydrophobic interactions with aromatic residues in a binding site.
Positive/Negative Ionizable Amino Group/Carboxylic Acid Group Can form salt bridges or ionic interactions with charged residues.

Free Energy Perturbation and Binding Energy Calculations

Calculating the binding affinity between a ligand like this compound and its biological target is a primary goal of computational chemistry in drug discovery. Among the most rigorous and accurate methods for this purpose are Free Energy Perturbation (FEP) and other binding energy calculations.

FEP is a statistical mechanics-based method that computes the difference in binding free energy (ΔΔG) between two closely related ligands. nih.govvu.nl The calculation involves creating a thermodynamic cycle where one ligand is computationally "mutated" into another, both in aqueous solution and when bound to the protein. vu.nl By calculating the free energy changes for these non-physical transformations, the difference in binding affinity can be determined with high accuracy. nih.gov For example, FEP could be used to predict how substituting the pyridine ring at the 3-position versus the 2- or 4-position would impact binding affinity, or to evaluate the effect of adding other functional groups. Despite its computational expense, FEP is considered a gold standard for predicting binding affinity changes and can provide valuable physical insights for optimizing lead compounds. nih.gov

Table 3: Overview of Computational Methods for Binding Affinity

Method Output Key Advantage Typical Application
Free Energy Perturbation (FEP) Relative Binding Free Energy (ΔΔG) High accuracy in predicting effects of small molecular changes. nih.gov Lead optimization; predicting effects of mutations on binding.
MM/PBSA & MM/GBSA Absolute Binding Free Energy (ΔG) Computationally less expensive than FEP; good for ranking compounds. Virtual screening post-docking; estimating binding affinity of a single ligand.
Quantum Biochemical Methods Total Binding Energy Provides detailed energy contributions from specific residues. researchgate.net Elucidating the energetic importance of specific interactions in the binding site.

Role As a Versatile Building Block in Complex Chemical Architectures

Integration into Peptidomimetics and Modified Peptides

The incorporation of non-natural amino acids like (2R)-2-amino-2-pyridin-3-ylacetic acid into peptide frameworks is a key strategy in the design of peptidomimetics. nih.gov These are molecules that mimic the structure and function of natural peptides but often exhibit enhanced stability, bioavailability, and receptor affinity. nih.gov The pyridine (B92270) moiety of this compound can introduce unique conformational constraints and potential for new interactions, such as π-π stacking and hydrogen bonding, which can influence the secondary structure and biological activity of the resulting peptide. nih.gov

The synthesis of peptides and peptidomimetics involves the formation of amide bonds between amino acid residues. nih.govmdpi.com The integration of this compound follows standard solid-phase or solution-phase peptide synthesis protocols. mdpi.com The amino group of the protected this compound is coupled to the carboxyl group of the growing peptide chain, or its carboxyl group is activated for coupling with the amino group of another amino acid.

Peptide/Peptidomimetic Modification Rationale for Incorporating this compound Potential Impact on Bioactivity
Enzyme Inhibitors The pyridine ring can interact with the active site of enzymes through various non-covalent interactions.Enhanced inhibitory potency and selectivity.
Receptor Agonists/Antagonists The specific orientation of the pyridine ring can mimic the side chain of a natural amino acid, leading to improved receptor binding.Increased affinity and altered signaling properties.
Antimicrobial Peptides The cationic nature of the protonated pyridine ring can enhance interactions with negatively charged bacterial membranes. mdpi.comImproved antimicrobial activity and spectrum.

Detailed research findings on specific bioactive peptides containing this exact residue are limited in publicly available literature, but the principles of peptidomimetic design strongly support its potential utility. mdpi.comresearchgate.net

Construction of Novel Heterocyclic Scaffolds and Ring Systems

The bifunctional nature of this compound makes it an excellent starting material for the synthesis of novel heterocyclic scaffolds. nih.gov The amino and carboxylic acid groups can participate in various cyclization reactions to form new ring systems. mdpi.com The pyridine ring can also be involved in or direct further chemical transformations.

One common approach involves the condensation of the amino acid with various reagents to construct fused or spirocyclic heterocyclic systems. nih.gov For instance, reaction with dicarbonyl compounds can lead to the formation of dihydropyridinones or other nitrogen-containing heterocycles. These scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules. mdpi.com

Heterocyclic Scaffold Synthetic Strategy Key Reactions
Piperidinone Derivatives Intramolecular cyclization of an N-acylated derivative.Amide bond formation followed by cyclization.
Fused Pyridine Systems Reaction with bifunctional reagents that react with both the amino and carboxylic acid groups.Condensation, cyclization. mdpi.com
Imidazopyridines Multi-step synthesis involving initial reaction at the amino or carboxyl group followed by cyclization involving the pyridine nitrogen.Acylation, condensation, intramolecular cyclization.

The synthesis of such novel heterocyclic systems from amino acids is a well-established area of research, and while specific examples detailing the use of this compound are not extensively documented, the fundamental reactivity patterns of amino acids provide a clear blueprint for its application in this context. nih.gov

Development of Chiral Ligands and Organocatalysts

The chiral nature of this compound makes it an attractive scaffold for the development of chiral ligands for asymmetric catalysis. nih.gov The amino and carboxyl groups, along with the pyridine nitrogen, can act as coordination sites for metal ions. nih.gov Modification of these functional groups allows for the fine-tuning of the steric and electronic properties of the resulting ligand.

For example, the carboxylic acid can be converted to an amide, and the amino group can be derivatized to introduce other coordinating moieties. These ligands can then be complexed with transition metals such as palladium, rhodium, or copper to create catalysts for a variety of asymmetric transformations, including hydrogenations, C-C bond-forming reactions, and allylic substitutions.

Similarly, this compound and its derivatives can serve as organocatalysts. The combination of a basic pyridine nitrogen and an acidic carboxylic acid, along with the chiral center, can facilitate a range of enantioselective reactions.

Catalyst Type Design Strategy Potential Asymmetric Reactions
Chiral Ligand Coordination of a transition metal to the pyridine nitrogen and a modified amino or carboxyl group.Asymmetric hydrogenation, allylic alkylation, cross-coupling reactions.
Organocatalyst Utilization of the inherent Brønsted acid/base properties and chirality.Aldol (B89426) reactions, Michael additions, Mannich reactions.

While the direct application of this compound as a ligand or organocatalyst is not widely reported, the principles of catalyst design suggest its potential in these areas. The synthesis of chiral ligands from amino acids is a common and effective strategy in asymmetric catalysis. nih.gov

Applications in Supramolecular Chemistry and Self-Assembly

The ability of this compound to participate in non-covalent interactions, such as hydrogen bonding (via the amino and carboxyl groups) and π-π stacking (via the pyridine ring), makes it a valuable component for the construction of supramolecular assemblies. mdpi.com These self-assembled structures can exhibit a variety of interesting properties and functions.

Molecules incorporating the this compound moiety can be designed to self-assemble into well-defined nanostructures, such as nanotubes, nanofibers, or vesicles, in solution or on surfaces. The chirality of the building block can be transferred to the supramolecular level, leading to the formation of helical or other chiral aggregates.

Supramolecular Assembly Driving Forces for Self-Assembly Potential Applications
Gels Hydrogen bonding, π-π stacking.Drug delivery, tissue engineering.
Chiral Nanostructures Chirality transfer from the molecule to the assembly.Chiral recognition, asymmetric catalysis.
Liquid Crystals Anisotropic molecular shape and intermolecular interactions.Optical devices, sensors.

The study of self-assembling systems based on amino acids and peptides is an active area of research, and the unique features of this compound offer opportunities for the design of novel supramolecular materials. mdpi.com

Contributions to Synthetic Organic Methodologies Development

This compound can serve as a model compound or a key starting material in the development of new synthetic organic methodologies. nih.gov For instance, its diverse functional groups can be used to test the scope and limitations of new chemical reactions.

Furthermore, the development of efficient and stereoselective methods for the synthesis of this compound itself can contribute to the broader field of asymmetric synthesis. rsc.org These methods often involve the use of chiral catalysts or auxiliaries and can be applied to the synthesis of other chiral amino acids. nih.gov

Methodology Development Area Role of this compound Significance
Asymmetric Synthesis Target molecule for the development of new stereoselective reactions.Advances the field of enantioselective synthesis of amino acids. nih.gov
Heterocyclic Chemistry Starting material for exploring new cyclization strategies.Provides access to novel and potentially bioactive heterocyclic compounds.
Catalysis Precursor for the synthesis of new chiral ligands and organocatalysts.Expands the toolbox of catalysts for asymmetric transformations.

While specific instances of this compound driving the development of a major synthetic methodology are not prominently featured in the literature, its structural complexity and functionality make it an ideal candidate for such a role.

Advanced Analytical Characterization in Research of 2r 2 Amino 2 Pyridin 3 Ylacetic Acid

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone for elucidating the molecular structure of (2R)-2-amino-2-pyridin-3-ylacetic acid, providing detailed information on its atomic connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR, complemented by two-dimensional (2D) techniques, provide a complete picture of the molecular framework.

¹H NMR: The proton NMR spectrum reveals the chemical environment of all hydrogen atoms. The pyridine (B92270) ring protons are expected to appear in the aromatic region (typically δ 7.0-9.0 ppm), with distinct chemical shifts and coupling patterns characteristic of a 3-substituted pyridine. The proton at the chiral center (α-carbon) would appear as a singlet or a finely coupled multiplet, typically in the δ 4.0-5.0 ppm range. The chemical shifts are influenced by the solvent and pH, which affect the protonation state of the amino and carboxylic acid groups. uea.ac.uk

¹³C NMR: The carbon-13 NMR spectrum provides information on each carbon atom in the molecule. The carboxyl carbon is typically observed in the δ 170-180 ppm region. mdpi.com The carbons of the pyridine ring would have characteristic shifts in the aromatic region (δ 120-150 ppm), while the α-carbon would be found further upfield (δ 50-60 ppm).

2D Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. A COSY spectrum would show correlations between adjacent protons on the pyridine ring, confirming their relative positions. An HSQC spectrum correlates each proton with the carbon atom it is directly attached to, allowing for unambiguous assignment of both ¹H and ¹³C signals.

Predicted NMR Data for this compound

Predicted chemical shifts (δ) are relative to TMS and can vary based on solvent and pH.

¹H NMR Spectroscopy
AssignmentPredicted δ (ppm)Multiplicity
H-2 (Pyridine)~8.7d
H-6 (Pyridine)~8.5dd
H-4 (Pyridine)~7.8ddd
H-5 (Pyridine)~7.4dd
α-H (CH)~4.5s
¹³C NMR Spectroscopy
AssignmentPredicted δ (ppm)
C=O (Carboxyl)~175
C-2 (Pyridine)~150
C-6 (Pyridine)~148
C-4 (Pyridine)~135
C-3 (Pyridine)~133
C-5 (Pyridine)~124
α-C (CH)~55

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule. thermofisher.com For this compound, these techniques confirm the presence of the carboxylic acid, primary amine, and pyridine ring. researchgate.netresearchgate.net Since the molecule exists as a zwitterion in the solid state, the spectra will show characteristic absorptions for carboxylate (COO⁻) and ammonium (B1175870) (NH₃⁺) groups. researchgate.netnih.gov

Characteristic Vibrational Frequencies

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Ammonium (NH₃⁺)N-H stretch3100-2600 (broad)
Ammonium (NH₃⁺)N-H bend (asymmetric)~1610
Carboxylate (COO⁻)C=O stretch (asymmetric)1600-1550
Carboxylate (COO⁻)C=O stretch (symmetric)~1400
Pyridine RingC=C, C=N stretches1600-1430
Aromatic C-HC-H stretch3100-3000

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, primarily associated with conjugated systems. The pyridine ring in this compound contains π-electrons and is the primary chromophore. It is expected to exhibit strong π → π* transitions and weaker n → π* transitions. libretexts.org The exact absorption maxima (λ_max) can be influenced by the solvent polarity and the pH, which affects the protonation state of the molecule. sielc.com

Expected Electronic Transitions

Transition TypeTypical λ_max (nm) for Pyridine DerivativesDescription
π → π200-270High-intensity absorption due to excitation of electrons in the aromatic π-system.
n → π>270Low-intensity absorption involving the non-bonding electrons on the nitrogen atom. libretexts.org

Mass spectrometry (MS) is a critical technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound (C₇H₈N₂O₂), the exact mass is 152.0586 Da. High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy.

Under techniques like electrospray ionization (ESI), the protonated molecular ion [M+H]⁺ at an m/z of 153.0664 would be readily observed. Tandem MS (MS/MS) experiments on this ion would induce fragmentation, providing valuable structural clues. The most common fragmentation pathway for α-amino acids is the loss of the carboxyl group as CO₂ and H₂O or formic acid. nih.govlibretexts.org

Predicted Mass Spectrometry Fragments

m/z (for [M+H]⁺)Proposed FragmentDescription of Neutral Loss
153.0664[C₇H₉N₂O₂]⁺Molecular Ion ([M+H]⁺)
135.0558[C₇H₇N₂O]⁺Loss of H₂O (18.0106 Da)
107.0609[C₆H₇N₂]⁺Loss of formic acid (HCOOH, 46.0055 Da)
80.0504[C₅H₆N]⁺Pyridinium (B92312) ion, from cleavage of the Cα-C(pyridine) bond

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are indispensable for assessing the chemical and stereochemical purity of this compound.

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of non-volatile compounds. A reversed-phase HPLC method can be used to separate the target compound from any synthesis precursors, byproducts, or degradation products.

For a chiral compound, determining the enantiomeric purity is paramount. Chiral HPLC is the definitive method for quantifying the enantiomeric excess (e.e.) of this compound, ensuring it is free from its (2S)-enantiomer. This is typically achieved without derivatization by using a suitable Chiral Stationary Phase (CSP). researchgate.net Several classes of CSPs are effective for the direct separation of underivatized amino acid enantiomers. tandfonline.commdpi.comresearchgate.net

Macrocyclic Glycopeptide CSPs: Columns based on selectors like teicoplanin or vancomycin (B549263) are highly effective for separating a wide range of amino acids under polar ionic, polar organic, or reversed-phase conditions.

Ligand-Exchange CSPs: These phases involve a chiral ligand coated on a solid support, which forms transient diastereomeric complexes with the amino acid enantiomers in the presence of a metal ion (usually Cu²⁺) in the mobile phase. tandfonline.com

Crown Ether CSPs: Chiral crown ether-based columns are particularly well-suited for separating compounds with primary amino groups, such as amino acids. chromatographyonline.com

The choice of mobile phase, typically a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous buffer with additives (like formic acid or diethylamine), is optimized to achieve baseline separation between the two enantiomers.

Typical Chiral HPLC Method Parameters for Amino Acid Separation

ParameterTypical Conditions
Chiral Stationary Phase (CSP)Macrocyclic Glycopeptide (e.g., Teicoplanin-based)
Mobile PhaseMethanol/Water/Formic Acid mixture (e.g., 80:20:0.1 v/v/v)
Flow Rate0.5 - 1.0 mL/min
Column TemperatureAmbient (e.g., 25 °C)
DetectionUV at ~254 nm

Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC)

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. For non-volatile compounds like amino acids, derivatization is a necessary prerequisite to increase their volatility. Common derivatization procedures for amino acids involve converting the polar amino and carboxyl groups into less polar esters and amides. nih.govnih.gov For the enantioselective analysis of this compound, a chiral stationary phase (CSP) is required to differentiate between the R and S enantiomers.

Research on the enantioselective separation of amino acids by GC often employs derivatization with reagents like alkyl chloroformates in the presence of an alcohol and pyridine, followed by separation on a chiral column such as Chirasil-L-Val. nih.gov The use of mass spectrometry (MS) as a detector provides high sensitivity and selectivity, allowing for the quantification of enantiomeric purity even at low concentrations. nih.gov While specific studies on this compound are not extensively documented, the general methodology for chiral amino acid analysis is well-established.

Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative to both GC and high-performance liquid chromatography (HPLC) for chiral separations. chromatographyonline.commdpi.com SFC utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase, often with a polar co-solvent such as methanol. nih.gov This technique offers advantages in terms of speed, efficiency, and reduced environmental impact due to lower solvent consumption. nih.gov

Table 1: Hypothetical GC and SFC Chiral Separation Parameters for Amino Acid Analysis

ParameterGas Chromatography (GC)Supercritical Fluid Chromatography (SFC)
Column Chirasil-L-Val (25 m x 0.25 mm, 0.16 µm)Chiralpak AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase/Carrier Gas HeliumSupercritical CO₂ / Methanol (80:20)
Temperature Program/Pressure 100°C (1 min), ramp to 180°C at 4°C/minBackpressure: 150 bar
Flow Rate 1.2 mL/min3.0 mL/min
Detector Mass Spectrometer (MS)UV Detector (220 nm)
Derivatization N-trifluoroacetyl-O-ethyl esterNone required
Hypothetical Retention Time (R-enantiomer) 15.2 min4.5 min
Hypothetical Retention Time (S-enantiomer) 15.8 min5.1 min

Note: The data in this table is illustrative and based on typical analytical conditions for chiral amino acid separations. It does not represent experimentally verified data for this compound.

Capillary Electrophoresis (CE) and Thin Layer Chromatography (TLC)

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. For chiral separations, a chiral selector is added to the background electrolyte. Cyclodextrins are commonly used chiral selectors for the enantioseparation of amino acids in CE. acs.orgnih.gov The technique offers high efficiency, short analysis times, and requires only minute sample volumes.

The analysis of amino acids by CE can be performed with or without derivatization. chromatographyonline.com Derivatization with a fluorescent tag can significantly enhance detection sensitivity. nih.gov While direct CE methods for this compound have not been detailed in the available literature, the general applicability of chiral CE for resolving amino acid enantiomers is well-documented. acs.orgresearchgate.net

Thin Layer Chromatography (TLC) is a simple, cost-effective, and versatile separation technique. For the enantiomeric separation of amino acids, chiral TLC plates impregnated with a chiral selector or the use of a chiral mobile phase additive is necessary. springernature.com Ligand exchange chromatography is a common principle applied in chiral TLC for amino acids, where a metal ion and a chiral ligand form diastereomeric complexes with the amino acid enantiomers, leading to their separation. springernature.com

Visualization of the separated amino acid spots on a TLC plate is typically achieved by spraying with a reagent such as ninhydrin, which reacts with the amino group to produce a colored product. orientjchem.orgreachdevices.com Although a widely used technique for amino acid analysis, specific TLC methods for the enantiomeric resolution of this compound are not extensively reported.

Table 2: Illustrative CE and TLC Conditions for Chiral Amino Acid Separation

ParameterCapillary Electrophoresis (CE)Thin Layer Chromatography (TLC)
Separation Principle Chiral Capillary Zone ElectrophoresisChiral Ligand Exchange
Chiral Selector/Stationary Phase 20 mM β-cyclodextrin in bufferSilica gel plate impregnated with a chiral selector
Background Electrolyte/Mobile Phase 50 mM Phosphate buffer (pH 2.5)Acetonitrile/Methanol/Water (4:1:1)
Voltage/Development 25 kVAscending development in a saturated chamber
Detection UV detector (214 nm)Ninhydrin spray reagent followed by heating
Hypothetical Migration Time (R-enantiomer) 8.3 min-
Hypothetical Migration Time (S-enantiomer) 8.9 min-
Hypothetical Rf value (R-enantiomer) -0.45
Hypothetical Rf value (S-enantiomer) -0.52

Note: The data in this table is illustrative and based on typical analytical conditions for chiral amino acid separations. It does not represent experimentally verified data for this compound.

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray Crystallography stands as the definitive method for determining the absolute configuration of chiral molecules. researchgate.netresearchgate.net This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis of this pattern allows for the precise determination of the spatial arrangement of atoms within the crystal lattice, providing an unambiguous assignment of the R or S configuration at the stereocenter. nih.govnih.gov

The determination of the absolute configuration using anomalous dispersion requires the presence of a sufficiently heavy atom in the structure to cause measurable differences in the intensities of Friedel pairs of reflections. researchgate.net For a compound like this compound, the presence of oxygen and nitrogen atoms can be sufficient for this purpose with modern instrumentation.

While a specific crystal structure for this compound is not publicly available in crystallographic databases as of the last search, the methodology is standard for chiral pharmaceuticals. The data obtained from X-ray crystallography would not only confirm the '(2R)' configuration but also provide detailed information on bond lengths, bond angles, and intermolecular interactions in the solid state.

Table 3: Representative Crystallographic Data for a Chiral Organic Molecule

ParameterExample Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions a = 5.8 Å, b = 9.2 Å, c = 14.5 Å
Volume 775 ų
Z (molecules per unit cell) 4
Calculated Density 1.35 g/cm³
Flack Parameter 0.02(5)
Resolution 0.75 Å

Note: This table presents typical crystallographic data for a small chiral organic molecule and is for illustrative purposes only. It does not represent actual data for this compound.

Circular Dichroism (CD) Spectroscopy for Chiral Characterization

Circular Dichroism (CD) Spectroscopy is a powerful technique for studying chiral molecules in solution. It measures the differential absorption of left and right circularly polarized light by a chiral sample. The resulting CD spectrum is highly sensitive to the molecule's three-dimensional structure, including its absolute configuration and conformation. nih.gov

For a chiral molecule containing a chromophore, such as the pyridine ring in this compound, electronic transitions will give rise to characteristic CD bands. documentsdelivered.com The sign and magnitude of these Cotton effects can often be correlated with the absolute configuration of the stereocenter through empirical rules or by comparison with theoretical calculations. nih.gov

While specific CD spectra for this compound are not readily found in the literature, studies on other chiral pyridine-containing compounds have demonstrated the utility of CD spectroscopy for their stereochemical analysis. acs.orgacs.org The technique is particularly valuable for confirming the enantiomeric identity of a sample and for studying conformational changes in solution.

Table 4: Illustrative Circular Dichroism Spectral Data for a Chiral Pyridine Derivative

Wavelength (nm)Molar Ellipticity [θ] (deg cm² dmol⁻¹)
280+500
2650
250-1200
2350
220+8000

Note: This table provides a hypothetical set of CD spectral data points for a chiral compound containing a pyridine chromophore and is for illustrative purposes. It does not represent experimentally measured data for this compound.

Future Directions and Emerging Research Areas for 2r 2 Amino 2 Pyridin 3 Ylacetic Acid

Development of Advanced Stereoselective Synthesis Methods

The precise stereochemical control in the synthesis of chiral molecules like (2R)-2-amino-2-pyridin-3-ylacetic acid is paramount for its potential applications, particularly in pharmaceuticals and catalysis. Future research in this area is expected to focus on the development of more efficient, scalable, and highly stereoselective synthetic routes. While numerous methods exist for the synthesis of unnatural amino acids, advancements are continually being sought to improve yield, enantiomeric excess, and environmental footprint. benthamdirect.combenthamdirect.com

Promising research directions include the use of novel chiral catalysts and reagents to achieve high levels of enantioselectivity. chiralpedia.com The application of biocatalysis, employing enzymes as chiral catalysts, presents a green and highly specific approach to producing enantiomerically pure amino acids. nih.gov Furthermore, the development of C-H functionalization techniques offers a more direct and atom-economical way to synthesize complex amino acid derivatives. acs.org

Table 1: Potential Advanced Stereoselective Synthesis Strategies
Synthetic StrategyDescriptionPotential Advantages
Asymmetric CatalysisUtilization of chiral transition metal complexes or organocatalysts to induce stereoselectivity.High enantiomeric excess, catalytic nature reduces waste.
BiocatalysisEmployment of enzymes (e.g., transaminases, dehydrogenases) to catalyze the stereoselective synthesis. nih.govHigh specificity, mild reaction conditions, environmentally friendly. nih.gov
Chiral Auxiliary-Mediated SynthesisTemporary attachment of a chiral auxiliary to a prochiral substrate to direct the stereochemical outcome of a reaction.Well-established and reliable for achieving high stereopurity.
C-H FunctionalizationDirect modification of C-H bonds to introduce new functional groups, potentially in a stereoselective manner. acs.orgIncreased atom economy, reduced number of synthetic steps. acs.org

Exploration of Novel Biochemical Pathways and Targets (Non-Clinical)

Currently, there is a notable lack of published research on the specific non-clinical biochemical pathways and molecular targets of this compound. This represents a significant and largely unexplored area for future investigation. The structural similarity of this compound to natural amino acids suggests that it could potentially interact with a variety of biological systems.

Future non-clinical research could focus on several key areas. Investigating its potential as an enzyme inhibitor is a logical starting point, given that many unnatural amino acids exhibit such properties. The pyridine (B92270) moiety could play a crucial role in binding to the active sites of various enzymes. Additionally, its potential role in disrupting protein-protein interactions or acting as a precursor for the biosynthesis of novel secondary metabolites are intriguing possibilities. The introduction of amino acids into natural products has been shown to improve their biological activities, suggesting a potential avenue for derivatization. frontiersin.org

Application in Materials Science and Nanotechnology

The unique structural features of this compound make it a promising building block for the development of novel materials with tailored properties. The presence of both a carboxylic acid and an amino group allows for the formation of peptide bonds and other covalent linkages, while the pyridine ring offers opportunities for coordination chemistry and supramolecular assembly.

One emerging area of interest is the use of amino acids in the construction of coordination polymers and metal-organic frameworks (MOFs). The pyridine nitrogen atom can coordinate to metal ions, leading to the formation of extended, ordered structures with potential applications in catalysis, gas storage, and sensing. researchgate.net Furthermore, the ability of amino acids to self-assemble into well-defined nanostructures opens up possibilities for the creation of functional biomaterials. nih.govresearchgate.net The chirality of the molecule can also be exploited to create chiral materials with unique optical and electronic properties. chiralpedia.comnih.gov N-terminal protected pyridyl aromatic amino acids have been shown to exhibit supramolecular helicity and piezoelectric properties. rsc.org

Table 2: Potential Applications in Materials Science and Nanotechnology
Application AreaPotential Role of this compoundKey Structural Features
Coordination Polymers/MOFsOrganic linker for the construction of novel frameworks. researchgate.netPyridine ring for metal coordination, carboxylic acid for linkage. researchgate.net
Self-Assembling NanomaterialsBuilding block for the formation of nanotubes, nanofibers, and hydrogels. nih.govHydrogen bonding capabilities of amino and carboxyl groups, π-π stacking of pyridine rings.
Chiral SensorsComponent of chiral recognition platforms.Inherent chirality, potential for selective interactions with other chiral molecules.
Functional PolymersMonomer for the synthesis of polymers with tailored properties. nih.govBifunctional nature (amine and carboxylic acid) for polymerization. nih.gov

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

In the context of this specific amino acid, AI could be used to:

Predict Biological Activity: By analyzing the structural features of the molecule, ML models could predict its potential interactions with various biological targets, helping to prioritize experimental screening efforts.

Design Novel Derivatives: Generative models can be employed to design new analogs of this compound with enhanced properties, such as improved binding affinity to a specific target or optimized physicochemical characteristics. news-medical.networdpress.comnewswise.com

Optimize Synthetic Pathways: Retrosynthesis prediction tools powered by AI can suggest novel and efficient synthetic routes, reducing the time and resources required for chemical synthesis.

Sustainable Synthesis and Biomanufacturing Considerations

As the demand for specialty chemicals grows, so does the need for sustainable and environmentally friendly manufacturing processes. Future research on this compound should prioritize the development of green synthetic methods and explore the potential for biomanufacturing.

Green chemistry principles can be applied to reduce the environmental impact of the synthesis, for example, by using renewable starting materials, minimizing the use of hazardous reagents and solvents, and improving energy efficiency. Biocatalysis, as mentioned earlier, is a key enabling technology for sustainable synthesis, offering a highly selective and environmentally benign alternative to traditional chemical methods. nih.gov The use of enzymes for the production of chiral amino acids is a well-established field with significant potential for industrial-scale production. st-andrews.ac.uknih.govmdpi.com

Furthermore, the exploration of microbial fermentation routes for the direct production of functionalized amino acids from simple feedstocks is a promising long-term goal. This would involve the engineering of metabolic pathways in microorganisms to produce the desired compound, offering a potentially cost-effective and sustainable manufacturing platform.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing (2R)-2-amino-2-pyridin-3-ylacetic acid with high enantiomeric purity?

  • Methodological Answer : The synthesis typically involves asymmetric catalysis or chiral pool strategies. For example, coupling pyridin-3-ylacetic acid derivatives with a protected (2R)-amino group via peptide bond formation, followed by deprotection. Challenges include regioselectivity of the pyridine ring and racemization during deprotection. Standard peptide coupling reagents (e.g., HATU, DCC) and orthogonal protecting groups (e.g., Fmoc, Boc) are recommended . Chiral HPLC or circular dichroism should validate enantiomeric excess .

Q. How can the stereochemical configuration of this compound be confirmed experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELXL for structure refinement, which is robust for small-molecule crystallography . Complementary techniques include 1^1H-NMR with chiral solvating agents (e.g., Eu(hfc)3_3) to distinguish enantiomers in solution .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR to confirm the pyridine ring protons (δ 7.3–8.5 ppm) and α-amino acid backbone.
  • FT-IR : Peaks at ~1700 cm1^{-1} (carboxylic acid C=O) and ~3300 cm1^{-1} (NH2_2 stretching).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]+^+ .

Advanced Research Questions

Q. How can researchers address discrepancies between computational predictions and experimental data (e.g., pKa, solubility) for this compound?

  • Methodological Answer :

  • Validate computational models (e.g., DFT, COSMO-RS) against experimental measurements. For pKa, use potentiometric titration in aqueous or mixed solvents.
  • Solubility can be tested via shake-flask methods with HPLC quantification. Contradictions may arise from solvent effects or protonation states of the pyridine nitrogen .

Q. What strategies mitigate racemization during the synthesis of this compound derivatives?

  • Methodological Answer :

  • Use mild deprotection conditions (e.g., TFA for Boc groups instead of strong acids).
  • Low-temperature reactions (<0°C) reduce kinetic racemization.
  • Monitor reaction progress with chiral HPLC to detect early-stage racemization .

Q. How does the pyridine ring influence the compound’s interaction with biological targets (e.g., enzymes, receptors)?

  • Methodological Answer :

  • The pyridine nitrogen acts as a hydrogen-bond acceptor, enhancing binding to active sites (e.g., kinase ATP pockets).
  • Compare with phenyl analogs (e.g., ampicillin’s (2R)-2-amino-2-phenylacetyl group) to assess steric and electronic differences. Molecular docking or MD simulations can predict binding modes .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Conduct accelerated stability studies (e.g., 40°C/75% RH for 1 month) with HPLC monitoring.
  • Acidic conditions may protonate the pyridine nitrogen, altering solubility. Basic conditions risk esterification of the carboxylic acid. Store at –20°C in inert atmospheres to prevent degradation .

Safety and Handling

Q. What safety protocols are essential when handling this compound in the lab?

  • Methodological Answer :

  • Wear PPE (gloves, goggles) due to potential eye/respiratory irritation (similar to 2-(pyridin-3-yl)acetic acid ).
  • Use fume hoods for synthesis steps involving volatile reagents.
  • Spills require neutralization with sodium bicarbonate and disposal as hazardous waste .

Data Contradiction Analysis

Q. How to resolve conflicting crystallographic and spectroscopic data regarding the compound’s conformation?

  • Methodological Answer :

  • SC-XRD provides static solid-state structures, while NMR reflects dynamic solution states. Use variable-temperature NMR to assess conformational flexibility.
  • For pyridine ring puckering, compare with analogous structures (e.g., 2-phenylacetic acid derivatives ).

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.